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The table below summarizes key quantitative data on oleandrin's interaction with the Na*,K*-ATPase.

Measurement Value Experimental Context Citation

Nat+,K*-ATPase 0.62 uM In vitro enzymatic assay; oleandrigenin (aglycone) ICso = [1]

ICso0 1.23 uM

Anti-proliferative 8.25 nM In undifferentiated human colon cancer CaCO-2 cells [2]

ICs0

Anti-proliferative >25 nM In differentiated human colon cancer CaCO-2 cells [2]

ICs0

Key Target Subunit o3 Higher a3:al subunit ratio correlates with increased [3]
subunit oleandrin sensitivity

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies from the key studies cited.

e Na*,K*-ATPase Inhibition Assay [1]: The half-maximal inhibitory concentration (ICso) of 0.62 uM
was determined from an in vitro assay that measured the catalytic activity of Na*,K*-ATPase. The
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activity was likely quantified by monitoring the hydrolysis of ATP, and the concentration of oleandrin
required to reduce this activity by 50% was calculated.

¢ Cell Proliferation Assay [2]: The anti-proliferative 1Cso values were determined using a BrdU (5-
bromo-2'-deoxyuridine) incorporation assay. Human colon cancer CaCO-2 cells, in both
undifferentiated and differentiated states, were treated with a range of oleandrin concentrations (0.2—
25 nM) for 48 hours. BrdU was added to label proliferating cells, and its incorporation into newly
synthesized DNA was measured with a specific kit to determine the percentage of inhibition.

¢ Immunohistochemical Staining [2]: To investigate the location of the a3 subunit, paired samples of
normal and cancerous mucosa from patient lung and colorectal tissues were used. The samples were
stained with a specific anti-Na*,K*-ATPase a3 antibody, allowing for the visualization and comparison
of the subunit's cellular distribution (cytoplasmic membrane vs. peri-nuclear) via microscopy.

Mechanism of Action and Signhaling Pathways

Oleandrin's effects extend beyond simple ion transport inhibition and involve complex signaling pathways.

Primary Mechanism: lon Transport Disruption

As a cardiac glycoside, oleandrin's primary mechanism is the direct, high-affinity binding to the catalytic a-
subunit of Na*,K*-ATPase. This binding inhibits the pump's activity, disrupting the crucial sodium and

potassium ion gradients across the cell membrane. [4]

Signaling Pathways in Cancer Cells

The inhibited pump can act as a signal transduction platform, triggering several pathways that lead to cancer

cell death. The following diagram illustrates the two primary mechanisms identified in the search results.
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o Pathway 1: Apoptosis via Calcium Inhibition of Na*,K*-ATPase leads to an increase in intracellular
Na*. This disrupts the Na*/Ca?* exchanger (NCX), which normally uses the Na* gradient to remove
Ca?* from the cell. The resulting surge in intracellular Ca?* can trigger programmed cell death, or

apoptosis, particularly noted in prostate cancer cells. [2]

o Pathway 2: Autophagic Cell Death & Altered Signaling In other contexts, such as human pancreatic
and undifferentiated colon cancer cells, oleandrin induces a different form of cell death called
autophagy. This process is associated with altered phosphorylation of ERK (Extracellular Signal-

Regulated Kinase), a key protein in cell survival and proliferation signaling pathways. [2]

Key Insights for Drug Development

e Species Specificity: Oleandrin's anti-proliferative effects are highly selective for human cancer cells
and are not observed in rodent models. This is correlated with the presence of the high-affinity a3
subunit in human cells, which is often lacking in rodent cells. [3]
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e Cellular Localization as a Biomarker: The intracellular location of the a3 subunit shifts from the
cytoplasmic membrane in normal cells to a peri-nuclear position in cancer cells. This altered
distribution may represent a target of opportunity and a biomarker for predicting sensitivity. [2]

¢ Affinity and Potency Correlation: The experimental data shows a clear link between high a3
subunit expression, peri-nuclear localization, and significantly greater sensitivity to oleandrin, as
evidenced by the lower ICso in undifferentiated cancer cells. [3] [2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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